DB18C6 Exhibits Lower Aqueous Stability Constants for Alkali Metals Compared to 18C6, Altering Selectivity Profiles
Dibenzo-18-crown-6 (DB18C6) forms complexes with alkali metal cations that are less stable in water than those formed by the more flexible 18-crown-6 (18C6). For potassium picrate complexes, the aqueous ion-pair formation constant (log KMLA) is 1.30 ± 0.10 for DB18C6, compared to a higher value for 18C6, with the order of stability being 18C6 > B18C6 > DB18C6 with increasing benzo substitution [1]. In water, the stability constant (KML) sequence for DB18C6 is Na+ < K+ > Rb+ > Cs+, whereas for the larger-ring analog DB24C8, the sequence is Na+ < K+ < Rb+ < Cs+ [2]. This fundamental difference in complex stability governs selectivity in aqueous-based separations and sensor applications.
| Evidence Dimension | Aqueous ion-pair formation constant (log KMLA) for K+ picrate |
|---|---|
| Target Compound Data | log KMLA = 1.30 ± 0.10 |
| Comparator Or Baseline | 18C6 (higher, exact value not provided in source) and B18C6 (intermediate); order: 18C6 > B18C6 > DB18C6 |
| Quantified Difference | DB18C6 shows the lowest stability among the three 18-membered ring crown ethers |
| Conditions | 25°C, aqueous solution, picrate counterion |
Why This Matters
Procurement of DB18C6 over 18C6 is essential when lower binding affinity is required to avoid irreversible complexation or to achieve a specific selectivity pattern in aqueous analytical methods.
- [1] Takeda, Y., et al. (2002). Extraction of alkali metal picrates with 18-crown-6, benzo-18-crown-6, and dibenzo-18-crown-6 into various organic solvents. Elucidation of fundamental equilibria governing the extraction-ability and -selectivity. Bunseki Kagaku, 51(7), 515-525. View Source
- [2] Katsuta, S., Tachibana, H., & Takeda, Y. (2002). Stabilities in Water of Alkali Metal Ion Complexes with Dibenzo-24-crown-8 and Dibenzo-18-crown-6 and Their Transfer Activity Coefficients from Water to Nonaqueous Solvents. Journal of Solution Chemistry, 31(6), 499-510. View Source
